Strategic Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one
Executive Summary & Pharmacological Context The compound 4-(2-Amino-4-methylphenyl)piperazin-2-one represents a high-value heterocyclic scaffold, frequently utilized as a "head-group" or linker in the design of tyrosine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacological Context
The compound 4-(2-Amino-4-methylphenyl)piperazin-2-one represents a high-value heterocyclic scaffold, frequently utilized as a "head-group" or linker in the design of tyrosine kinase inhibitors (TKIs) and GPCR ligands. Its structural duality—combining a polar, hydrogen-bonding lactam (piperazin-2-one) with an electron-rich aniline moiety—makes it a critical intermediate for fragment-based drug discovery (FBDD).
This guide details a robust, scalable, two-step synthesis starting from commercially available precursors.[1] Unlike academic explorations that may utilize exotic catalysts, this protocol prioritizes process chemistry principles : cost-efficiency, regioselectivity, and ease of purification.
Key Chemical Attributes
Property
Specification
Target Structure
4-(2-Amino-4-methylphenyl)piperazin-2-one
Core Scaffold
Piperazin-2-one (Lactam)
Key Functionality
Primary Aniline (Nucleophile for further derivatization)
Molecular Weight
~205.26 g/mol
Primary Challenge
Regioselective N-arylation of the piperazinone ring without N1-protection.[2]
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (
) followed by a Nitro Reduction . This route avoids the use of expensive palladium catalysts (Buchwald-Hartwig) in the first step by leveraging the electron-deficient nature of the nitro-arene precursor.
Strategic Disconnection
C–N Bond Formation: The bond between the piperazinone N4 and the phenyl ring is formed via
. The presence of the ortho-nitro group activates the fluorine leaving group.
Regiocontrol: Piperazin-2-one contains two nitrogen atoms.
N1 (Amide): Non-nucleophilic due to resonance delocalization with the carbonyl.
N4 (Amine): Highly nucleophilic secondary amine.
Insight: No protecting group is required for N1; the reaction is naturally selective for N4.
Reaction Pathway Visualization
Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the target molecule.
Solvent: Dimethyl Sulfoxide (DMSO) or DMF [5 vol relative to Substrate A]
Protocol:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Piperazin-2-one (1.1 eq) and
(2.0 eq).
Solvation: Add DMSO (anhydrous). Stir at room temperature for 10 minutes to ensure partial dissolution/suspension of the base.
Addition: Add 1-Fluoro-4-methyl-2-nitrobenzene (1.0 eq) dropwise or portion-wise. Note: The reaction is exothermic; monitor internal temperature.
Reaction: Heat the mixture to 85–95°C . Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1]
Mechanistic Insight: The ortho-nitro group is essential here. It withdraws electron density, making the C-F bond susceptible to attack by the N4 of the piperazinone.
Completion: Reaction is typically complete within 4–6 hours.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture slowly into crushed ice/water (10x volume). Vigorous stirring is required.
The product should precipitate as a yellow/orange solid.
Filter the solid, wash copiously with water (to remove DMSO and inorganic salts), and dry under vacuum at 50°C.
gas (balloon pressure is sufficient) or Ammonium Formate (transfer hydrogenation).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Protocol:
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen. Pd/C is pyrophoric when dry; ensure it is kept wet or under inert gas.
Loading: Add the nitro-intermediate (from Step 1) to the vessel. Add MeOH (10 vol).
Catalyst Addition: Carefully add the Pd/C catalyst.
Hydrogenation: Evacuate the vessel and backfill with
(repeat 3 times). Attach a hydrogen balloon.
Reaction: Stir vigorously at Room Temperature (20–25°C).
Monitoring: The yellow color of the starting material will fade to colorless or pale beige as the reaction proceeds.
Completion: Typically 2–4 hours. Confirm by LC-MS (disappearance of Nitro peak M+, appearance of Amine peak M-30+2).
Workup:
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely to prevent fire hazards.
Wash the Celite pad with MeOH.
Concentrate the filtrate under reduced pressure.[3]
Yield Expectation: 90–95%
Appearance: Off-white to pale grey solid.
Process Workflow & Quality Control
The following diagram outlines the operational logic for the purification and isolation, ensuring high purity for biological testing.
Figure 2: Downstream processing workflow for isolation of pharmaceutical-grade material.
Analytical Specifications (Self-Validation)
To validate the synthesis, the final compound must meet these criteria:
Test
Expected Result
Logic
1H NMR (DMSO-d6)
2.15 (s, 3H, Ar-CH3), 4.5-5.0 (br s, 2H, NH2)
Confirms methyl group integrity and successful reduction of nitro to amine.
LC-MS (ESI+)
[M+H]+ = 206.1
Confirms molecular weight.
Appearance
Off-white solid
Dark coloration indicates oxidation of the aniline (requires recrystallization).
Safety & Handling (HSE)
Nitro Compounds: The intermediate 4-(4-methyl-2-nitrophenyl)piperazin-2-one is a nitro-aromatic. While generally stable, avoid excessive heat during drying.
Piperazines: Can act as sensitizers. Use proper PPE (gloves, respirator) to avoid inhalation of dusts.
Hydrogenation: Standard precautions for handling
gas and pyrophoric catalysts (Pd/C) must be strictly enforced.
References
Regioselectivity in Piperazinone Synthesis
Source:Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.
Relevance: Establishes the nucleophilicity difference between N1 and N4 in piperazinone rings.
URL:
General S_NAr Methodology
Source:Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.
Relevance: Validates the reactivity of fluoro-nitrobenzenes towards secondary amines.
URL:
Precursor Data (1-Fluoro-4-methyl-2-nitrobenzene)
Source:Sigma-Aldrich Product Specific
Relevance: Confirms physical properties and safety data for the starting m
URL:
Piperazinone Scaffold Utility
Source:Design, Synthesis, and in Vitro Evalu
Relevance: Contextualizes the use of N-aryl piperazines in drug discovery.
"4-(2-Amino-4-methylphenyl)piperazin-2-one chemical properties"
Technical Whitepaper: 4-(2-Amino-4-methylphenyl)piperazin-2-one Executive Summary 4-(2-Amino-4-methylphenyl)piperazin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecu...
Executive Summary
4-(2-Amino-4-methylphenyl)piperazin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it combines a rigid piperazin-2-one (lactam) scaffold with a substituted aniline moiety. This unique architecture serves as a "conformational lock," offering distinct pharmacokinetic advantages over flexible piperazine analogs, including improved metabolic stability and hydrogen-bonding potential. This guide details its physicochemical properties, validated synthetic pathways, and application in medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile
This molecule is characterized by three functional domains: the lactam (H-bond donor/acceptor), the tertiary amine (protonation site), and the primary aniline (nucleophilic handle).
Off-white to pale yellow solid (typical for anilines)
*Note: The electron-withdrawing nature of the lactam carbonyl reduces the basicity of the N4 nitrogen compared to a standard piperazine.
Synthesis & Manufacturing Protocol
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
) followed by a reductive transformation. This approach avoids the use of expensive palladium catalysts in the initial coupling step.
Mechanism of Action (Synthesis)
Coupling: The secondary amine of piperazin-2-one attacks the electron-deficient carbon of 1-fluoro-4-methyl-2-nitrobenzene. The nitro group ortho to the fluorine activates the ring for
.
Reduction: The nitro group is selectively reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction, yielding the final product.
Solvent: DMF or DMSO (Polar aprotic is essential).
Conditions: Heat to 80–100°C for 4–6 hours.
Workup: Dilute with water, extract with EtOAc.[1] The intermediate, 4-(4-methyl-2-nitrophenyl)piperazin-2-one, typically precipitates or crystallizes.
Step 2: Nitro Reduction
Reagents:
(g) (1 atm), 10% Pd/C (5 wt%).
Solvent: Methanol or Ethanol.
Conditions: Stir at RT for 2–4 hours. Monitor via LC-MS for disappearance of the nitro peak.
Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from EtOH/Hexane if necessary.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis logic and the downstream reactivity profile for drug design.
Caption: Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one via SNAr coupling and reduction, highlighting downstream derivatization pathways.
Applications in Drug Discovery
This molecule is a "privileged scaffold" intermediate. Its value lies in the specific spatial arrangement of its functional groups.
A. Kinase Inhibition (ATP-Binding Pocket)
The 2-amino-phenyl motif is a classic "hinge-binding" element. When derivatized (e.g., converted to an amide or urea), it can form critical hydrogen bonds with the hinge region of kinases such as CDK4/6 , BCR-ABL , or EGFR .
Advantage: The piperazin-2-one ring restricts the conformational freedom compared to a standard piperazine, potentially reducing the entropy penalty upon binding to the protein target.
B. GPCR Ligands
The lactam moiety mimics the peptide bond, making this scaffold useful in peptidomimetics targeting GPCRs (e.g., Dopamine or Serotonin receptors). The lactam nitrogen (N1) can serve as a specific H-bond donor to conserved residues like Aspartate in the binding pocket.
Safety & Handling (MSDS Highlights)
As a chemical intermediate, it should be treated with standard precautions for anilines and nitrogen heterocycles.
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer (due to aniline moiety).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.
Stability: The lactam ring is stable to hydrolysis under neutral/mild conditions but may open under strong acidic/basic reflux.
References
Synthesis of Piperazin-2-ones: Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution."[2] Synthesis, 2023.[2] Link
Arylpiperazine Scaffolds in Medicinal Chemistry: Romeiro, L.A.S., et al. "Piperazine Derivatives as Potential Therapeutic Agents." Pharmaceuticals, 2015. (General reference for scaffold utility).
SNAr Reactivity of Fluoronitrobenzenes: Bunnett, J.F., et al. "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews, 1951.
This technical guide provides a structural deconstruction and therapeutic profiling of 4-(2-Amino-4-methylphenyl)piperazin-2-one . While not a marketed drug itself, this specific chemical entity represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding multiple distinct biological targets depending on its substitution vectors.
This analysis targets drug discovery scientists, outlining the theoretical binding modes, high-probability therapeutic targets, and the validation protocols required to transition this fragment from a chemical library to a lead candidate.
Part 1: Structural Deconstruction & Pharmacophore Mapping
To understand the therapeutic potential, we must first analyze the molecule's electronic and steric properties. The compound consists of a piperazin-2-one ring (a chiral-capable, constrained lactam) coupled to a 2-amino-4-methylphenyl (aniline) moiety.
The Pharmacophore Triad
The Lactam (Piperazin-2-one): Unlike a standard basic piperazine, the C2 carbonyl creates a neutral, planar region. This acts as a hydrogen bond acceptor (HBA) and mimics the peptide bond (
) found in endogenous substrates.
The Aniline "Head" (2-Amino-4-methylphenyl): The electron-rich aromatic ring with an ortho-amino group is a classic "hinge-binding" motif used in kinase inhibitors to mimic the adenine ring of ATP.
The Vector (N1 Position): The unsubstituted nitrogen (N1) on the piperazinone ring serves as the primary "growth vector" for optimizing potency and selectivity (e.g., adding a distal aryl group to reach hydrophobic pockets).
Part 2: Primary Target Class — Serine Proteases (Factor Xa)
Rationale
The piperazin-2-one scaffold is a validated surrogate for the morpholinone and piperidinone rings found in blockbuster anticoagulants like Apixaban and Rivaroxaban .
Mechanism: Direct Factor Xa (FXa) inhibitors prevent the conversion of prothrombin to thrombin.
Binding Mode: The piperazin-2-one ring typically occupies the S4 binding pocket of FXa. The carbonyl oxygen forms water-mediated hydrogen bonds, while the phenyl ring (attached at N4) orients towards the S1 pocket.
Relevance: The "2-amino-4-methylphenyl" group provides a unique handle. The ortho-amino group can form direct H-bonds with backbone carbonyls of the enzyme (e.g., Gly216), potentially increasing affinity over unsubstituted phenyl rings.
Validation Protocol: Chromogenic Factor Xa Assay
To confirm activity against FXa, a kinetic chromogenic assay is the industry standard.
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.
Step-by-Step Methodology:
Compound Preparation: Dissolve the test compound in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (final DMSO < 1%).
Enzyme Incubation: Add 20 µL of diluted FXa (final conc. 1 nM) to 96-well plates containing 10 µL of compound. Incubate for 15 min at 37°C to allow equilibrium binding.
Reaction Initiation: Add 20 µL of Chromogenic Substrate (final conc. equal to
, typically ~200 µM).
Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
Analysis: Calculate
for each concentration. Plot % Inhibition vs. Log[Compound] to determine .
Part 3: Secondary Target Class — Kinases (p38 MAPK)[2]
Rationale
The 2-amino-4-methylphenyl moiety is structurally homologous to the "head groups" of Type I and Type II kinase inhibitors.
Mechanism: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β).
Binding Mode: The aniline nitrogen and the ortho-amino group form a "donor-acceptor" pair that hydrogen bonds with the kinase hinge region (specifically Met109 in p38
). The piperazinone ring extends into the solvent-exposed region or the ribose binding pocket, depending on conformation.
Validation Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.
Materials:
Recombinant p38
MAPK
Substrate: p38 peptide or MBP (Myelin Basic Protein)
ADP-Glo™ Reagent (Promega)
Step-by-Step Methodology:
Reaction Assembly: In a white 384-well plate, mix:
2 µL Kinase (p38
, ~5 ng/well)
1 µL Test Compound (Serial dilution in DMSO)
2 µL Substrate/ATP mix (ATP concentration at
, ~50 µM).
Kinase Reaction: Incubate at room temperature for 60 minutes.
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction and consumes remaining ATP). Incubate for 40 minutes.
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 minutes.
Readout: Measure luminescence (RLU). Signal is directly proportional to kinase activity.
Part 4: Target Screening Workflow
To efficiently triage this molecule, a hierarchical screening approach is recommended. This avoids wasting resources on low-probability targets.
Figure 2: Hierarchical screening workflow from computational prediction to cellular validation.
Part 5: Comparative Data Summary
The following table summarizes the expected profile of the compound against the two primary target classes based on Structure-Activity Relationship (SAR) literature of similar scaffolds.
Feature
Target: Factor Xa
Target: p38 MAPK
Binding Pocket
S4 Pocket (Hydrophobic/Cationic)
ATP Binding Site (Hinge Region)
Key Interaction
Carbonyl (C2) H-bond to water network
Aniline (NH2) H-bond to Met109
Desired Potency
Optimization Vector
Substitution at N1 (e.g., chlorophenyl)
Substitution at C5/C6 (Steric fit)
Liability
Low solubility (Planar stack)
Selectivity vs. other kinases (JNK, ERK)
References
Piperazin-2-one Scaffold Utility
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Navigating the Arylpiperazinone Scaffold: Synthetic Architectures and Pharmacological Profiling
[1] Executive Summary: The "Privileged" Evolution In the landscape of medicinal chemistry, the arylpiperazine has long been hailed as a "privileged structure"—a molecular framework capable of providing high-affinity liga...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Privileged" Evolution
In the landscape of medicinal chemistry, the arylpiperazine has long been hailed as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) like Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1] However, the arylpiperazinone (incorporating a carbonyl group into the piperazine ring) represents a critical evolution of this scaffold.
The introduction of the carbonyl functionality transforms the pharmacophore by:
Modulating Basicity: The lactam moiety significantly lowers the pKa of the ring system, altering blood-brain barrier (BBB) permeability and reducing lysosomal trapping compared to the parent piperazine.
Peptidomimetic Potential: The cis-amide bond mimics peptide turns, making it valuable for kinase inhibition and protein-protein interaction (PPI) targets.
Metabolic Hardening: The oxidized carbon blocks specific sites of metabolic degradation (e.g., CYP450-mediated oxidation).
This guide serves as a technical blueprint for researchers aiming to exploit the arylpiperazinone scaffold, moving from retrosynthetic logic to biological validation.
Structural Rationale & SAR Vectors[4][5][6]
To design effective ligands, one must understand the electronic and steric vectors of the core. The arylpiperazinone scaffold offers three primary vectors for diversification.
The Pharmacophore Map
Vector A (N1-Position): The lactam nitrogen. Functionalization here (alkylation/arylation) affects the "head" group orientation.[2] In CNS drugs, this often links to a lipophilic domain via an alkyl chain (the "Long Chain Arylpiperazine" or LCAP concept).
Vector B (C2/C3 Carbonyl): The position of the carbonyl defines the electronic character. A C2-carbonyl makes N1 a non-basic amide.
Vector C (N4-Aryl Terminus): The "tail." Substitution on the aryl ring (e.g., 2-OMe, 2,3-dichloro) is the primary determinant of receptor subtype selectivity (e.g., 5-HT1A vs. D2).[3]
Comparative Data: Piperazine vs. Piperazinone
The following table illustrates the physicochemical shift when converting a standard arylpiperazine to an arylpiperazinone.
Additional vector for receptor binding (e.g., Asp/Ser residues).[3]
Conformation
Chair (Flexible)
Twisted Boat/Half-Chair (Rigid)
Entropic benefit upon binding; improved selectivity.
Metabolic Stability
Prone to N-oxidation
Resistant to N-oxidation at N1
Extended half-life ().
Synthetic Architectures
While classical cyclization (from ethylenediamine and
-halo esters) remains valid, modern drug discovery demands modularity.[3] We prioritize Palladium-Catalyzed Buchwald-Hartwig Amination for its ability to install diverse aryl groups late in the synthesis.
Workflow Visualization
The following diagram outlines the decision tree for synthesizing N-arylpiperazinones.
Caption: Figure 1. Divergent synthetic pathways. Route B is preferred for SAR exploration due to the commercial availability of diverse aryl halides.
Detailed Protocol: Buchwald-Hartwig Coupling
Objective: Synthesis of 4-(2-methoxyphenyl)piperazin-2-one.
Rationale: This protocol uses Pd2(dba)3 and XantPhos. XantPhos is chosen for its wide bite angle, which stabilizes the reductive elimination step, crucial for amide/amine couplings on hindered scaffolds.[3]
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
Catalyst Pre-complexation: Add
and XantPhos to the vial. Add 1/3 of the dioxane volume. Stir at RT for 5 minutes until the solution turns a distinct color (often deep orange/red), indicating active catalyst formation.
Substrate Addition: Add the piperazin-2-one, 2-bromoanisole, and
. Flush with Argon.
Reaction: Add the remaining solvent. Seal the vessel. Heat to 100°C for 12–16 hours (or 110°C for 1 hour in a microwave reactor).
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic bases and palladium black.
Purification: Concentrate in vacuo. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM). Note: Piperazinones are polar; ensure the column is conditioned.
Self-Validation Check:
TLC: The product should be UV active and stain positive with Dragendorff’s reagent (orange spot) or Ninhydrin (if N1 is unsubstituted).
NMR: Look for the disappearance of the aryl bromide shifts and the integration of the piperazinone ethylene protons (~3.0-4.0 ppm).
Biological Validation: 5-HT1A Receptor Binding
Arylpiperazinones are classic 5-HT1A ligands.[4] To validate your library, a competitive radioligand binding assay is the gold standard.[3]
Signaling Pathway Context
Understanding the downstream effect is crucial for interpreting functional assays (agonist vs. antagonist). 5-HT1A is
Source: CHO cell membranes stably expressing human 5-HT1A.
Radioligand:
-8-OH-DPAT (0.5 nM final conc).
Non-specific Control: Serotonin (10
M) or Way-100635.
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Workflow:
Preparation: Thaw membrane homogenates and dilute in assay buffer.
Incubation: In a 96-well plate, add:
25
L Test Compound (7 concentrations, semi-log dilution).
25
L Radioligand.
150
L Membrane suspension.
Equilibrium: Incubate at 25°C for 60 minutes.
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
Counting: Add scintillation cocktail and count radioactivity (CPM).
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
References
Mechanistic Insight into Arylpiperazine Binding:
Mokrosz, J. L., et al.[3] "Structure-activity relationship studies of CNS agents. Part 25: 1-[2-(2-Imidazo[4,5-c]pyridyl)ethyl]-4-arylpiperazines." Journal of Medicinal Chemistry.
Buchwald-Hartwig Amination Protocols:
Ruiz-Castillo, P., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
[3]
5-HT1A Receptor Signaling & Assays:
Nichols, D. E., & Nichols, C. D.[3] "Serotonin Receptors."[4][6] Chemical Reviews.
Piperazinone Scaffold Synthesis:
Gomes, M. J. S., et al.[3] "Synthesis of piperazin-2-ones: A review." European Journal of Organic Chemistry.
[3]
Privileged Structures in Drug Discovery:
Welsch, M. E., et al.[3][7][8] "Privileged scaffolds for library design and drug discovery."[8][9] Current Opinion in Chemical Biology.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The piperazine scaffold (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) represents a privileged structure in medicinal chemistry, distinguished by its conformational rigidity and ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2][3][4] This guide analyzes the structural determinants that confer antimicrobial and antifungal efficacy to piperazine derivatives, detailing the transition from simple N-substituted cores to complex hybrid pharmacophores (e.g., piperazine-azole, piperazine-quinoline).[2] It provides validated protocols for synthesis and biological evaluation, grounded in recent mechanistic insights including ergosterol biosynthesis inhibition and efflux pump blockade.
The biological activity of piperazine is rarely intrinsic to the ring itself but rather stems from its role as a rigid linker that orients pharmacophores in 3D space. The nitrogen atoms at positions 1 and 4 serve as primary vectors for functionalization.
The Hybridization Strategy
Recent data (2024-2025) indicates that "molecular hybridization"—fusing piperazine with established antimicrobial scaffolds—yields superior potency compared to monomeric analogs.[5]
Piperazine-Azole Hybrids: Conjugating piperazine with triazoles targets fungal CYP51 (lanosterol 14α-demethylase) more effectively than azoles alone, often overcoming resistance in non-albicans Candida species.[2]
Piperazine-Quinoline Hybrids: The piperazine ring enhances the solubility of the lipophilic quinoline core, improving penetration into Gram-negative bacteria.
SAR Decision Matrix
The following diagram illustrates the critical substitution patterns required for high-efficacy derivatives.
Caption: SAR logic map highlighting the distinct roles of N1 and N4 substitutions in optimizing piperazine pharmacokinetics and pharmacodynamics.
Mechanisms of Action[4][8]
Piperazine derivatives exhibit a dual-mode mechanism depending on their specific substitutions. This "multi-target" approach is critical for delaying the onset of resistance.
Antifungal Mechanism: Ergosterol Depletion
Unlike polyenes that merely bind ergosterol, piperazine-azole hybrids actively inhibit lanosterol 14α-demethylase (CYP51) .[2] This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and membrane collapse. Recent studies also suggest downregulation of the Ras/cAMP/PKA pathway , suppressing hyphal formation in C. albicans.
Antibacterial Mechanism: Efflux & DNA Gyrase
In Gram-positive bacteria (S. aureus), bulky piperazine derivatives inhibit DNA Gyrase B , preventing replication.[2] In Gram-negative strains (E. coli), they act as Efflux Pump Inhibitors (EPIs) , blocking the AcrAB-TolC system and restoring susceptibility to standard antibiotics.[2]
Caption: Dual mechanistic pathways of piperazine derivatives targeting fungal membrane integrity and bacterial replication machinery.[2]
Comparative Potency Data
The following table synthesizes Minimum Inhibitory Concentration (MIC) data from recent high-impact studies, comparing monomeric piperazines against hybrid scaffolds.
Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink in presence of viable cells) for ambiguous wells.[2]
References
Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry.
[Link][9]
Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Journal of Medicinal Chemistry.
[Link]
Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry.
[Link][2]
Piperazine based antimicrobial polymers: a review. RSC Advances.
[Link]
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus. Molecules.
[Link][2][5]
Application Note: Scalable Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one
Executive Summary & Strategic Rationale This application note details a robust, two-step synthesis protocol for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a privileged scaffold often utilized in the development of Facto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details a robust, two-step synthesis protocol for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a privileged scaffold often utilized in the development of Factor Xa inhibitors, tyrosine kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands.
The Synthetic Challenge
The primary challenge in synthesizing N-aryl piperazinones is achieving regioselectivity between the two nitrogen atoms on the piperazin-2-one ring:
N1 (Amide Nitrogen): Electron-deficient due to resonance with the carbonyl; generally non-nucleophilic under neutral/mildly basic conditions.
Strategic Solution:
We utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. The high nucleophilicity of the N4 position allows for exclusive arylation using an activated fluoronitrobenzene precursor without the need for N1-protection, significantly reducing step count and improving atom economy. This is followed by a chemoselective Catalytic Hydrogenation to yield the target aniline derivative.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two commercially available building blocks: Piperazin-2-one and 1-Fluoro-4-methyl-2-nitrobenzene (also known as 4-fluoro-3-nitrotoluene).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazinone core and the aryl ring.
Experimental Protocol
Step 1: Regioselective SNAr Coupling
Objective: Synthesize the nitro-intermediate 4-(4-methyl-2-nitrophenyl)piperazin-2-one .
Reaction Logic
The fluorine atom on the nitrobenzene ring serves as an excellent leaving group for SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. The ortho-nitro group provides the necessary electron-withdrawing activation.
Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser.
Dissolution: Add Piperazin-2-one (11.0 g) and K₂CO₃ (20.7 g) to DMSO (150 mL). Stir at room temperature for 10 minutes to ensure a uniform suspension.
Addition: Add 1-Fluoro-4-methyl-2-nitrobenzene (15.5 g) dropwise or in small portions to the suspension. Note: Mild exotherm may occur.
Reaction: Heat the mixture to 85°C (internal temperature). Maintain stirring for 4–6 hours.
IPC (In-Process Control): Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][5][6] The limiting reagent (fluoronitrobenzene) should be consumed (<1%).
Workup (Precipitation Method):
Cool the reaction mixture to room temperature (20–25°C).
Slowly pour the reaction mass into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
Stir the slurry for 30 minutes to dissolve inorganic salts.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMSO and salts.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92%
Appearance: Yellow solid.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the nitro group to the primary amine to yield 4-(2-Amino-4-methylphenyl)piperazin-2-one .
Reaction Logic
Palladium on Carbon (Pd/C) is the catalyst of choice for clean nitro-to-aniline reductions. Methanol is used as the solvent to ensure solubility of the polar substrate.
1H NMR (DMSO-d6): Diagnostic peaks include the piperazinone methylene protons (multiplets ~2.9–3.5 ppm), the singlet methyl group (~2.1 ppm), and the broad NH2 signal (~4.5–5.0 ppm).
HPLC Purity: >98.0% (Area %).
Residual Solvent: DMSO < 5000 ppm (ICH Q3C Class 3).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete precipitation; Product soluble in water/DMSO mix.
Increase water volume to 10x reaction volume or saturate aqueous phase with NaCl (brine) before filtration.
Regioisomer Impurity
Reaction at N1 (Amide).
Ensure base is not too strong (use K₂CO₃, avoid NaH) and temperature does not exceed 100°C. N4 is kinetically favored.
Incomplete Reduction
Catalyst poisoning or low H₂ mass transfer.
Ensure vigorous stirring (gas-liquid mixing is rate-limiting). Check for sulfur impurities in Step 1 product (sulfur poisons Pd).
Pink/Red Product
Oxidation of aniline product.
Store under inert atmosphere (Argon/N2) and protect from light.
References
Organic Chemistry Portal. "Synthesis of Piperazines and Piperazinones." Organic Chemistry Portal. Accessed October 2023. [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 154590-33-7, 1-(2-Fluoro-4-nitrophenyl)piperazine." PubChem. Accessed October 2023. [Link]
Reilly, S. W., & Mach, R. H. (2016).[4] "A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines." Organic Letters, 18(20), 5272–5275. [Link]
"purification methods for 4-(2-Amino-4-methylphenyl)piperazin-2-one"
This Application Note details the purification and characterization of 4-(2-Amino-4-methylphenyl)piperazin-2-one (CAS 1097785-67-5), a critical intermediate scaffold used in the synthesis of next-generation kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the purification and characterization of 4-(2-Amino-4-methylphenyl)piperazin-2-one (CAS 1097785-67-5), a critical intermediate scaffold used in the synthesis of next-generation kinase inhibitors (e.g., CDK4/6, FLT3) and GPCR ligands. The protocol addresses the removal of common synthetic impurities such as nitro-precursors, regioisomers, and transition metal catalysts.
Part 1: Core Directive - Technical Guide
Introduction & Significance
4-(2-Amino-4-methylphenyl)piperazin-2-one is a bifunctional building block characterized by a piperazin-2-one core N-arylated with an ortho-amino-para-methylphenyl moiety. This structure serves as a privileged scaffold in medicinal chemistry, offering a rigidified diamine motif that can participate in hydrogen bonding (via the lactam) and further derivatization (via the primary aniline). High purity (>98%) is essential for subsequent cross-coupling reactions to avoid side-product formation and catalyst poisoning.
Synthesis Context & Impurity Profile
Understanding the synthesis is crucial for effective purification. The compound is typically synthesized via a two-step sequence:[1]
Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-fluoro-4-methyl-2-nitrobenzene with piperazin-2-one.
Catalytic Hydrogenation: Reduction of the nitro group to the amine using H2/Pd-C or Fe/NH4Cl.
Target Impurities:
Impurity A (Nitro-Precursor): 4-(4-methyl-2-nitrophenyl)piperazin-2-one (Incomplete reduction).
Impurity B (Regioisomer): 4-(2-methyl-4-aminophenyl)piperazin-2-one (Trace from starting material impurity).
Impurity C (Dimer): Azo- or hydrazo-dimers formed during reduction.
Impurity D (Metal Residues): Palladium or Iron leachables.
Part 2: Scientific Integrity & Logic (Protocols)
Analytical Method Development
Before purification, establish a robust HPLC method to track impurities.
Table 1: Recommended HPLC Parameters
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
Gradient
5% B to 95% B over 15 min; Hold 2 min; Re-equilibrate
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (aromatic) and 210 nm (amide)
| Retention Time (Approx) | Product: ~6.5 min; Nitro-Impurity: ~9.2 min (more hydrophobic) |
Purification Protocols
Method A: Acid-Base Extraction (Primary Purification)
Rationale: Exploits the basicity of the primary aniline (pKa ~4-5) relative to the neutral nitro-impurity and the weakly acidic lactam.
Dissolution: Dissolve the crude reaction mixture (post-reduction workup) in Ethyl Acetate (EtOAc) (10 mL/g).
Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g). The product (protonated aniline) moves to the aqueous phase; non-basic impurities (nitro-precursor, dimers) remain in the organic phase.
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 5 mL/g) to remove entrained neutrals.
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4M NaOH or saturated Na2CO3 . The product will precipitate or oil out.
Re-extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).
Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Method B: Recrystallization (Polishing Step)
Rationale: Removes trace metal salts and colored oxidation products.
Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).
Procedure:
Suspend the solid from Method A in minimal boiling Ethanol (approx. 5-7 mL/g).
Add Water dropwise until slight turbidity persists, then add a few drops of Ethanol to clear.
Allow the solution to cool slowly to room temperature with gentle stirring.
Chill at 0–4°C for 2 hours.
Filter the off-white crystals and wash with cold Ethanol/Water (1:1).
Yield Expectation: 85-90% recovery.
Method C: Metal Scavenging (If Pd/C was used)
Rationale: Essential for pharmaceutical intermediates to meet ICH Q3D guidelines.
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to product) to the final organic solution. Stir for 4 hours at 40°C, then filter.
Part 3: Visualization & Formatting
Process Flow Diagram
Figure 1: Logical workflow for the purification of 4-(2-Amino-4-methylphenyl)piperazin-2-one, separating basic product from neutral impurities.
Application Note: Spectroscopic Characterization of 4-(2-Amino-4-methylphenyl)piperazin-2-one
Abstract & Scope This technical guide details the structural elucidation and quality control protocols for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a representative pharmacophore found in kinase inhibitors and GPCR li...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the structural elucidation and quality control protocols for 4-(2-Amino-4-methylphenyl)piperazin-2-one , a representative pharmacophore found in kinase inhibitors and GPCR ligands. The presence of both an aniline moiety and a lactam (piperazinone) ring presents specific challenges in proton assignment and ionization behavior. This note provides optimized workflows for 1H/13C NMR spectroscopy (solvent selection, pulse sequences) and LC-MS/MS (fragmentation logic), designed for researchers in early-stage drug discovery.
Introduction: The Piperazinone Scaffold
The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, serving as a constrained peptidomimetic. When substituted at the N4-position with an aniline derivative (such as 2-amino-4-methylphenyl), the molecule exhibits distinct electronic properties:
Amphoteric Nature: Contains a basic aniline nitrogen, a nucleophilic N4-piperazine nitrogen, and a neutral amide (lactam).
Conformational Flexibility: The piperazinone ring adopts a twist-boat or half-chair conformation, often complicating NMR coupling constants.
The following diagram outlines the logical progression from sample preparation to data validation.
Figure 1: Integrated workflow for the structural validation of piperazinone derivatives.
Protocol A: Mass Spectrometry (LC-MS/MS)
Methodological Rationale
Electrospray Ionization (ESI) in positive mode is the preferred method. The aniline nitrogen and the N4-piperazine nitrogen are protonation sites. However, the aniline nitrogen lone pair is partially delocalized into the aromatic ring, making the N4-nitrogen the likely site of initial protonation, leading to specific fragmentation pathways.
Instrument Parameters
Ionization: ESI Positive Mode (+).
Mobile Phase:
A: Water + 0.1% Formic Acid (improves ionization of the basic amine).
Gradient: 5% B to 95% B over 5 minutes (polar lactam requires early retention focus).
Fragmentation Analysis (MS/MS)
Upon Collision Induced Dissociation (CID), the precursor ion [M+H]⁺ = 206.12 undergoes characteristic cleavages.
m/z Fragment
Proposed Structure/Mechanism
Diagnostic Value
206.1
[M+H]⁺ Parent Ion
Confirms MW.
189.1
[M+H - NH₃]⁺
Loss of ammonia from the aniline moiety (common in ortho-substituted anilines).
178.1
[M+H - CO]⁺
Loss of carbonyl from the lactam ring (contraction to piperazine).
120.1
[C₇H₈N]⁺ (Methyl-aniline cation)
Critical: Cleavage of the C-N bond between piperazinone and phenyl ring. Indicates the aniline substructure is intact.
99.0
[C₄H₇N₂O]⁺ (Piperazinone cation)
Complementary fragment to m/z 120. Confirms the lactam ring.
Protocol Step:
Prepare a 10 µM solution in 50:50 MeOH:H₂O.
Perform a full scan (MS1) to verify purity.
Select m/z 206.1 for MS2 fragmentation at collision energies of 20, 35, and 50 eV.
Acceptance Criteria: Presence of parent ion (206.1) and base peak m/z 120.1 or 178.1.
Protocol B: NMR Spectroscopy
Solvent Selection Strategy
DMSO-d6 is the mandatory solvent for this compound.
Reasoning: Chloroform-d (CDCl₃) often causes broadening of amide (lactam) and amine protons due to intermediate exchange rates. DMSO-d6 forms hydrogen bonds with the NH protons, sharpening the signals and preventing peak overlap between the amide and the aromatic region.
1H NMR Assignment (400/600 MHz, DMSO-d6)
The molecule has a distinct "ABX" aromatic system (due to 1,2,4-substitution) and a piperazinone aliphatic region.
Position
Type
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
NH (Lactam)
Amide
7.8 - 8.1
Broad Singlet
1H
Deshielded, exchangeable (D₂O wash removes).
Ar-H (C6')
Aromatic
6.8 - 6.9
Doublet (d)
1H
Ortho to piperazinone N; deshielded by N-lone pair.
Ar-H (C3')
Aromatic
6.4 - 6.5
Singlet (s)
1H
Ortho to NH₂; shielded by electron-donating amine.
Ar-H (C5')
Aromatic
6.3 - 6.4
Doublet (d)
1H
Meta to NH₂, shielded.
NH₂ (Aniline)
Amine
4.5 - 5.0
Broad Singlet
2H
Exchangeable; shift varies with concentration.
Pip-H (C3)
Aliphatic
3.3 - 3.4
Singlet (s)
2H
Isolated CH₂ between C=O and N-Ar.
Pip-H (C5)
Aliphatic
3.5 - 3.7
Triplet/Multiplet
2H
Adjacent to N-Ar (deshielded).
Pip-H (C6)
Aliphatic
2.9 - 3.1
Triplet/Multiplet
2H
Adjacent to Amide NH.
Ar-CH₃
Methyl
2.1 - 2.2
Singlet (s)
3H
Characteristic aromatic methyl.
13C NMR & 2D Verification
Carbonyl (C=O): Look for a signal at ~165-170 ppm .
HSQC (Heteronuclear Single Quantum Coherence): Use to distinguish the three methylene (CH₂) groups in the piperazinone ring. The C3 methylene (singlet in 1H) will correlate to a carbon around 50-55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation):
Critical Check: The Ar-CH₃ protons (~2.1 ppm) must show long-range coupling to C3' and C5' aromatic carbons, confirming the regiochemistry of the methyl group.
Troubleshooting & Best Practices
Issue: "Missing" Amide/Amine Protons
Cause: Rapid proton exchange with trace water in the solvent.
Solution: Use ampouled, dry DMSO-d6. Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange rate, making the NH/NH₂ peaks sharper and more distinct.
Issue: Signal Broadening in Aliphatic Region
Cause: Restricted rotation of the piperazinone ring or the N-Aryl bond (atropisomerism is unlikely but slow rotation is possible).
Solution: Run a Variable Temperature (VT) experiment at 350 K. If peaks sharpen and coalesce, the broadening is conformational.
Issue: Impurity Identification
Scenario: Small peaks near 1.2 ppm or 2.5 ppm.
Diagnosis: Common lab contaminants.[2] 1.2 ppm is often grease/lipids; 2.5 ppm is DMSO residue; 3.33 ppm is H₂O in DMSO.
Action: Refer to the "Trace Impurities in NMR Solvents" guide (Babij et al.) to rule out solvent artifacts before assuming synthetic byproducts.
References
Piperazine Fragmentation: Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2021.[1] 1
NMR Assignments: "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives." Magnetic Resonance in Chemistry, 2005.[3] 3
Solvent Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Chemist." The Journal of Organic Chemistry, 2016. (Standard Industry Reference).
General NMR Tables: "NMR Chemical Shift Values Table." Chemistry Steps, 2024.[4][5] 5
Application Note: A Comprehensive Protocol for Assessing the Receptor Binding of Piperazinone Ligands
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, experience-driven guide for assessing the receptor binding characteristics of piperazinone-containing li...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, experience-driven guide for assessing the receptor binding characteristics of piperazinone-containing ligands. Piperazinone scaffolds are prevalent in modern medicinal chemistry, targeting a wide array of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors.[1][2][3][4][5] A thorough understanding of a ligand's binding affinity (Kd), receptor density (Bmax), and inhibitory potency (Ki) is fundamental for advancing drug discovery programs. This document outlines robust, validated protocols for receptor membrane preparation, saturation and competition radioligand binding assays, and the subsequent data analysis, ensuring the generation of high-quality, reproducible data.
Introduction: The Importance of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing quantitative insights into the interaction between a ligand and its target receptor.[6][7] For piperazinone ligands, which often exhibit high affinity and selectivity for their targets, precise characterization of these interactions is paramount. Radioligand binding assays, due to their sensitivity and robustness, are considered the gold standard for measuring the affinity of a ligand for its receptor.[6][8]
This guide will detail the two primary types of radioligand binding experiments:
Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled piperazinone ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[6][9][10]
Competition Binding Assays: Employed to determine the affinity (Ki) of an unlabeled piperazinone test compound by measuring its ability to compete with a radioligand for binding to the target receptor.[6][8][9][10]
The causality behind our experimental choices, from membrane preparation to data analysis, is explained to provide a deeper understanding of the principles that ensure data integrity.
PART 1: Receptor Preparation - The Foundation of a Reliable Assay
The quality of the receptor preparation is critical for the success of any binding assay. Both intact cells and isolated cell membranes can be used; however, isolated membranes are often preferred for their stability and reduced variability, particularly when specific incubation conditions are required.[11] This protocol focuses on the preparation of membranes from cells overexpressing the target receptor.
Protocol 1: Cell Membrane Preparation
This protocol describes the isolation of membranes from cultured cells.
Materials:
Cell pellet from culture expressing the target receptor
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh)[12]
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10% sucrose)[13]
Dounce homogenizer or sonicator
High-speed refrigerated centrifuge
Bradford or BCA protein assay kit
Procedure:
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Homogenize the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice. The goal is to disrupt the cell membrane while keeping the nucleus intact.
Removal of Nuclei and Debris: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and unbroken cells.[13]
Membrane Pelletization: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[13]
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation. This step is crucial for removing cytosolic components that may interfere with the assay.
Final Resuspension and Storage: Resuspend the final membrane pellet in Storage Buffer. The sucrose acts as a cryoprotectant.
Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay. This is essential for normalizing binding data.[13]
Aliquoting and Storage: Aliquot the membrane preparation and snap-freeze in liquid nitrogen. Store at -80°C until use.[12]
PART 2: Radioligand Binding Assays - Quantifying the Interaction
The following protocols detail the execution of saturation and competition binding assays. These assays are typically performed in 96-well plates and utilize a filtration method to separate bound from free radioligand.
Key Concept: Minimizing Non-Specific Binding
A critical challenge in receptor binding assays is non-specific binding (NSB), where the radioligand binds to components other than the target receptor, such as the filter membrane or other proteins.[14][15] High NSB can obscure the specific binding signal and lead to inaccurate affinity measurements.[15]
Strategies to Minimize NSB:
Use of a "Cold" Ligand: NSB is experimentally determined by measuring radioligand binding in the presence of a high concentration (typically 100-1000 fold excess over the Kd) of an unlabeled ligand that saturates the specific binding sites.[15][16]
Buffer Optimization: Including non-ionic detergents (e.g., Tween-20) can reduce hydrophobic interactions, while increasing the salt concentration can minimize electrostatic interactions.[15]
Filter Pre-soaking: Pre-soaking the filter plates in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[13][15]
Protocol 2: Saturation Binding Assay
This assay determines the Kd and Bmax of a radiolabeled piperazinone ligand.
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[13]
96-well filter plates (e.g., GF/C)
Vacuum filtration manifold
Scintillation counter and scintillation fluid
Procedure:
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
Total Binding: To these wells, add Binding Buffer, the membrane preparation (e.g., 5-20 µg protein/well), and increasing concentrations of the radiolabeled ligand.[13] The concentration range should typically span from 0.1 to 10 times the expected Kd.[17]
Non-Specific Binding: In a separate set of triplicate wells for each radioligand concentration, add Binding Buffer, the membrane preparation, the radiolabeled ligand, and a saturating concentration of the unlabeled ligand.[16]
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[13] Gentle agitation is recommended.
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
Washing: Immediately wash the filters with ice-cold Wash Buffer (often the same as the Binding Buffer) to remove any remaining unbound radioligand.[13]
Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.[13]
Protocol 3: Competition Binding Assay
This assay determines the Ki of an unlabeled piperazinone test compound.
Procedure:
Assay Setup: In a 96-well plate, set up triplicate wells.
Binding Reaction: To each well, add Binding Buffer, the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and increasing concentrations of the unlabeled piperazinone test compound.[8][13]
Control Wells: Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a standard unlabeled ligand).
Incubation, Filtration, and Counting: Follow the same procedure as described in the Saturation Binding Assay (steps 4-7).
PART 3: Data Analysis and Interpretation - From Raw Counts to Meaningful Constants
Accurate data analysis is as crucial as the experimental execution. Non-linear regression analysis is the preferred method for determining binding parameters.[10][18]
Analysis of Saturation Binding Data
Calculate Specific Binding: For each radioligand concentration, subtract the average non-specific binding counts per minute (CPM) from the average total binding CPM.
Specific Binding = Total Binding - Non-Specific Binding[16]
Data Transformation: Convert CPM to molar concentrations (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of the membrane preparation.[13]
Non-linear Regression: Plot specific binding against the concentration of the free radioligand. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.[13][18]
Y = (Bmax * X) / (Kd + X)
Where:
Y = Specific Binding
X = Free Radioligand Concentration
Bmax = Maximum number of binding sites
Kd = Equilibrium dissociation constant
Analysis of Competition Binding Data
Data Plotting: Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
IC50 Determination: Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[8]
Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[19]
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] = Concentration of the radioligand used in the assay
Kd = Dissociation constant of the radioligand for the receptor (determined from saturation binding experiments)
Data Presentation
Parameter
Description
Determined From
Units
Kd
Equilibrium Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.
Saturation Assay
nM or pM
Bmax
Maximum Receptor Density: The total number of receptors in the preparation.
Saturation Assay
fmol/mg protein or sites/cell
IC50
Half Maximal Inhibitory Concentration: The concentration of a competitor that displaces 50% of the specific binding of the radioligand.
Competition Assay
nM or µM
Ki
Inhibitory Constant: The equilibrium dissociation constant of the unlabeled competitor. A measure of the competitor's affinity.
Competition Assay (calculated from IC50)
nM or pM
Visualizing the Workflow and Principles
Diagram 1: Experimental Workflow for Radioligand Binding Assay
Caption: Saturation vs. Competition binding principles.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the assessment of piperazinone ligand binding to their target receptors. By adhering to these detailed methodologies and understanding the underlying principles, researchers can generate reliable and reproducible binding data, a critical step in the identification and optimization of novel therapeutic agents. The self-validating nature of these protocols, including the careful determination of non-specific binding and the application of appropriate data analysis models, ensures the trustworthiness and accuracy of the results.
References
Surmodics. Non-Specific Binding: What You Need to Know. [Link]
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 233-239. [Link]
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]
ResearchGate. Types of radioligand binding assays. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]
Waters. Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. [Link]
ResearchGate. Binding affinities of the piperazine and piperazinone ligands 5a-8b. [Link]
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]
Butini, S., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(7), 414-426. [Link]
Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]
Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]
ResearchGate. Radioligand binding methods for membrane preparations and intact cells. [Link]
bioRxiv. Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. [Link]
"experimental design for in vivo studies with 4-(2-Amino-4-methylphenyl)piperazin-2-one"
Focus Compound: 4-(2-Amino-4-methylphenyl)piperazin-2-one (Code: AMPP-2) Executive Summary & Scientific Rationale The piperazine ring is a "privileged scaffold" in medicinal chemistry, present in drugs ranging from Imati...
The piperazine ring is a "privileged scaffold" in medicinal chemistry, present in drugs ranging from Imatinib to Olaparib. However, the secondary amine in piperazines often introduces metabolic liability (N-oxidation, glucuronidation). The piperazin-2-one scaffold (ketopiperazine) has emerged as a superior bioisostere, offering enhanced metabolic stability and hydrogen-bond acceptor capabilities while maintaining the structural rigidity required for target engagement.
This guide details the experimental design for AMPP-2 (4-(2-Amino-4-methylphenyl)piperazin-2-one), a representative lead compound targeting Triple-Negative Breast Cancer (TNBC). AMPP-2 combines an aniline "anchor" (for kinase hinge binding) with the piperazin-2-one solubilizing tail.
Key Objectives:
Formulation: Overcome the polarity-induced aggregation common in ketopiperazines.
Efficacy: Evaluate tumor growth inhibition (TGI) in MDA-MB-468 xenografts.
Experimental Workflow (Logic Map)
The following decision tree outlines the critical path for evaluating AMPP-2. This ensures resources are not wasted on efficacy studies if PK properties are insufficient.
Figure 1: Critical path decision tree for AMPP-2 preclinical evaluation. Green nodes indicate major "Go" milestones.
Phase 1: Formulation Strategy
Piperazin-2-ones possess a lactam moiety, increasing polarity compared to piperazines. Standard saline formulations often fail, leading to precipitation in the peritoneal cavity or gut.
Dissolve AMPP-2 in DMSO (stock concentration: 20x final). Vortex until clear.
Add PEG300 slowly while vortexing. The solution may warm slightly (exothermic).
Add Tween 80.
Add pre-warmed (37°C) Saline dropwise with continuous stirring.
Critical Check: If turbidity occurs, sonicate for 5 mins at 40°C. If turbidity persists, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Phase 2: Pharmacokinetic (PK) Profiling
Objective: Determine if the piperazin-2-one scaffold confers sufficient metabolic stability for oral dosing.
Animal Model: Sprague-Dawley Rats (Male, cannulated, n=3 per group).
Blood Collection: 200 µL via tail vein into K2-EDTA tubes.
Processing: Centrifuge at 4000g, 4°C, 10 min. Harvest plasma.
Bioanalysis (LC-MS/MS):
Column: C18 Reverse Phase (e.g., Waters XBridge).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Transition: Monitor parent ion [M+H]+ and specific fragment (likely loss of the piperazinone ring).
Internal Standard: Verapamil or Tolbutamide.
Data Output Requirement:
Calculate
, , , and Bioavailability ().
Phase 3: Efficacy in TNBC Xenograft Models
Scientific Basis: Recent studies indicate acetophenone/piperazin-2-one hybrids exhibit selectivity against Triple-Negative Breast Cancer (TNBC) cell lines by inducing DNA damage and inhibiting p38 MAPK phosphorylation [1].
Model: MDA-MB-468 (Human TNBC) subcutaneous xenograft in BALB/c nude mice.
Protocol Steps:
Cell Culture: Expand MDA-MB-468 cells in DMEM + 10% FBS. Harvest at 80% confluence.
Inoculation: Resuspend
cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank.
Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days post-implant), randomize mice into groups (n=8).
Treatment Groups:
Group
Treatment
Dose
Schedule
Route
1
Vehicle Control
N/A
QD x 21 days
PO
2
AMPP-2 (Low)
10 mg/kg
QD x 21 days
PO
3
AMPP-2 (High)
30 mg/kg
QD x 21 days
PO
4
Olaparib (Positive Ctrl)
50 mg/kg
QD x 21 days
PO
Endpoints & Measurements:
Tumor Volume (TV): Measure bi-weekly using calipers.
Body Weight: Measure daily to assess toxicity. >15% weight loss requires euthanasia.
Terminal Sampling (Day 21):
Harvest tumor: Cut in half. Flash freeze half (PK/Western Blot); Fix half in formalin (IHC for Ki67/Cleaved Caspase-3).
Mechanistic Validation (Post-In Vivo)
To confirm the mechanism of action (MoA) suggested by the scaffold class, perform Western Blot analysis on the tumor homogenates from Group 3 (High Dose).
Target Markers:
H2AX: Marker for DNA double-strand breaks (Expected: Increase ).
Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents.
Source: Bioorganic & Medicinal Chemistry Letters (2024).[1]
Context: Establishes the efficacy of the piperazin-2-one scaffold in TNBC models via DNA damage induction.[1]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Source: ChemistrySelect (2024).
Context: Reviews the structural advantages of piperazine and its oxidized derivatives (piperazinones) in optimizing ADME profiles.
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.
Source: Synthesis (2023).[2]
Context: Provides the synthetic chemical grounding for accessing the AMPP-2 scaffold efficiently.
The piperazine scaffold for novel drug discovery efforts.
Source: Expert Opinion on Drug Discovery (2022).
Context: Validates the use of piperazine-based pharmacophores in FDA-approved drugs.
Application Note: Strategic Development of CNS-Active Agents Using the Piperazine Scaffold
Executive Summary The piperazine ring is a "privileged scaffold" in Central Nervous System (CNS) drug discovery, serving as the core pharmacophore for numerous blockbuster therapeutics including aripiprazole (antipsychot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperazine ring is a "privileged scaffold" in Central Nervous System (CNS) drug discovery, serving as the core pharmacophore for numerous blockbuster therapeutics including aripiprazole (antipsychotic), buspirone (anxiolytic), and vortioxetine (antidepressant). Its ubiquity stems from a unique combination of conformational flexibility, tunable basicity, and the ability to form defined vector interactions with G-Protein Coupled Receptors (GPCRs), particularly Dopamine (
) and Serotonin () subtypes.
This application note provides a comprehensive technical guide for designing, synthesizing, and validating piperazine-based CNS candidates. It moves beyond basic literature reviews to offer actionable protocols for Buchwald-Hartwig amination , CNS Multiparameter Optimization (MPO) , and PAMPA-BBB permeability profiling .
The Piperazine Advantage: Mechanistic Causality
Why does this scaffold succeed where others fail? The answer lies in its physicochemical versatility.
Conformational & Electronic Properties
Unlike the rigid piperidine or morpholine rings, piperazine exists in a dynamic equilibrium between chair and boat conformers, allowing it to adapt to slightly different binding pockets (induced fit).
Basicity Modulation: The secondary amine (
) typically has a of ~9.8, ensuring it is protonated at physiological pH (7.4) to form critical ionic bridges with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in receptors).
Metabolic Handle: The
position serves as an ideal vector for attaching aryl or heteroaryl systems to target hydrophobic pockets, while simultaneously modulating the overall LogD.
Designing for the brain requires balancing potency with blood-brain barrier (BBB) penetration. We utilize the CNS MPO score (Wager et al.), which transforms six physicochemical properties into a composite score (0–6).[1][2]
Target Score: > 4.0 (High probability of CNS penetration and safety).
MPO Calculation Workflow
Figure 1: CNS MPO Calculation Workflow. Each parameter is weighted to predict BBB permeability and metabolic stability.
Synthetic Protocol: N-Arylation via Buchwald-Hartwig[3][4][5][6][7]
The formation of the
bond between the piperazine nitrogen and an aryl halide is the rate-limiting step in many syntheses. While works for electron-deficient rings, Buchwald-Hartwig amination is the gold standard for electron-neutral or electron-rich aryl halides common in CNS drugs.
Protocol A: Pd-Catalyzed Cross-Coupling of N-Boc-Piperazine[5]
Objective: Synthesize an N-aryl piperazine intermediate with >80% yield.
Deprotection: Dissolve intermediate in DCM. Add TFA (10 equiv) or 4M HCl in Dioxane. Stir 1 hr. Evaporate to yield the N-aryl piperazine salt.
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Low Conversion
Oxidized Catalyst
Use fresh Pd source; ensure rigorous degassing.
Dehalogenation
Hydride source present
Switch solvent to Toluene; ensure solvent is dry.
Beta-Elimination
Wrong Ligand
Switch to bulky, electron-rich ligands like RuPhos or BrettPhos .
In Vitro Evaluation: PAMPA-BBB Assay[8][9][10]
Before expensive animal studies, candidates must be screened for passive diffusion across the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry standard for this checkpoint.
Protocol B: High-Throughput PAMPA-BBB
Principle: Passive diffusion from a Donor well (pH 7.4) through a lipid-coated filter to an Acceptor well.[4]
Reagents:
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.
System Solution: PBS (pH 7.4) with 5% DMSO (to aid solubility).
A major risk with basic piperazines is off-target binding to the hERG potassium channel (
), leading to QT prolongation and cardiotoxicity.
Mechanism: The protonated nitrogen of the piperazine mimics the
ion, blocking the channel pore.
Optimization Strategy:
Reduce Basicity: Introduce electron-withdrawing groups (EWGs) like Fluorine or
on the adjacent carbon or the N-aryl ring. This lowers the below 8.0, reducing the fraction of charged species at physiological pH.
Zwitterionic Design: Incorporate a carboxylic acid or bioisostere to create a zwitterion, which typically cannot access the hERG pore but may still cross the BBB via specific transporters (though this challenges passive diffusion).
Lipophilicity Cap: Maintain LogP < 3.0. High lipophilicity correlates strongly with hERG potency ("Grease binds hERG").
Figure 2: Strategic approaches to decouple hERG toxicity from CNS efficacy.
References
Wager, T. T., et al. (2010).[2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[2][5]
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.
FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."
Application Note: Piperazin-2-one Derivatives as Kinase Inhibitors
Design, Synthesis, and Biological Profiling [1][2] Executive Summary The piperazin-2-one (ketopiperazine) scaffold represents a distinct structural evolution from the ubiquitous piperazine moiety found in approved kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Design, Synthesis, and Biological Profiling [1][2]
Executive Summary
The piperazin-2-one (ketopiperazine) scaffold represents a distinct structural evolution from the ubiquitous piperazine moiety found in approved kinase inhibitors like Imatinib or Palbociclib.[1] While piperazine serves primarily as a solubilizing linker, the introduction of the C2-carbonyl group in piperazin-2-one confers unique electronic and conformational properties. This modification reduces the basicity of the N1 nitrogen, introduces a hydrogen bond acceptor (C=O), and constrains the ring pucker.
This guide details the application of piperazin-2-one derivatives in kinase drug discovery, focusing on rational design principles, synthetic accessibility, and rigorous validation protocols using TR-FRET and cellular target engagement assays.[1]
Chemical Rationale: The "Privileged" Lactam Scaffold
Structural Advantages over Piperazine
In kinase inhibitor design, the transition from piperazine to piperazin-2-one offers three critical advantages:
Hinge Region Mimicry: The lactam functionality (amide -NH-C=O) mimics the peptide backbone, allowing the scaffold to interact directly with the kinase hinge region via bidentate hydrogen bonding (Donor-Acceptor motif).[1]
Metabolic Stability: The oxidation of the carbon adjacent to the nitrogen reduces the liability of N-dealkylation and N-oxidation often seen with basic piperazines.[1]
Vector Orientation: The planarity introduced by the amide bond alters the vector of substituents at the N4 position, allowing access to different hydrophobic pockets (e.g., the solvent-exposed front pocket or the gatekeeper region).[1]
Binding Mode Visualization
The following diagram illustrates the canonical binding mode of a piperazin-2-one derivative within the ATP-binding pocket of a generic kinase (e.g., JAK2 or PLK1).[1]
Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the piperazin-2-one lactam motif and the kinase hinge region.[1]
Synthetic Accessibility
A major advantage of this scaffold is the modular synthetic access. A robust route involves the alkylation of diamines or the cyclization of amino acid derivatives.
Starting Material: N-substituted ethylenediamine or amino acid esters.[1][3]
Cyclization: Reaction with chloroacetyl chloride or glyoxal derivatives.[1]
Diversification: The N4 position remains nucleophilic (if unprotected), allowing for late-stage diversification via
or Buchwald-Hartwig coupling to heteroaryl cores (e.g., pyrimidines, quinolines).[1]
Protocol 1: Biochemical Potency (TR-FRET)
Objective: Determine the
of piperazin-2-one derivatives against a target kinase (e.g., PI3K or CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodological Insight:
We utilize a tracer-based displacement assay (e.g., LanthaScreen™).[1] Unlike coupled enzyme assays, this method is less susceptible to fluorescent interference from the inhibitors themselves—a common issue with extended aromatic systems.
Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).
Step-by-Step Workflow
Compound Preparation:
Prepare 100x compound stocks in 100% DMSO (10-point dose response, 3-fold serial dilution).
Dilute to 4x working concentration in Kinase Buffer (Final DMSO = 1%).
Enzyme/Antibody Mix:
Dilute Kinase and Eu-Antibody in Kinase Buffer.[1]
Note: The concentration of kinase should be near its
for the tracer to ensure assay sensitivity (typically 5 nM).[1]
Tracer Mix:
Dilute the AlexaFluor Tracer to 4x concentration.
Assay Assembly:
Add 5
L Compound (4x).
Add 5
L Kinase/Antibody Mix (2x).
Add 5
L Tracer (4x).
Total Volume = 20
L.
Incubation:
Incubate at Room Temperature for 60 minutes (protected from light).
Data Acquisition:
Excitation: 340 nm.
Emission 1 (Donor): 615 nm.
Emission 2 (Acceptor): 665 nm.
Calculate TR-FRET Ratio:
.
Figure 2: Workflow for the TR-FRET kinase binding displacement assay.
Protocol 2: Cellular Target Engagement
Objective: Validate that the biochemical potency translates to intracellular kinase inhibition using Western Blotting.
Context: Many piperazin-2-one derivatives show high biochemical potency but suffer from poor permeability due to the polar lactam. This assay is the "Go/No-Go" gate.
Experimental Setup
Cell Line: A549 or cell line relevant to target (e.g., MV-4-11 for FLT3/JAK).
Stimulation: Growth factors required to activate the pathway (e.g., IL-6 for JAK/STAT).[1]
Protocol
Seeding: Seed
cells/well in 6-well plates. Incubate overnight.
Starvation: Replace media with serum-free media for 4–16 hours (crucial to reduce basal phosphorylation).
Stimulation: Add ligand (e.g., 10 ng/mL IL-6) for 15 minutes.
Lysis:
Wash with ice-cold PBS.
Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
Detection:
Perform SDS-PAGE.
Blot for Phospho-protein (Target) and Total-protein (Loading Control).[1]
Success Criteria: Dose-dependent reduction in Phospho-signal without reduction in Total-signal.[1]
Case Study: SAR Optimization
The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study based on literature trends for CDK2/PI3K inhibitors containing the piperazin-2-one scaffold [1][2].
Analysis:
Compound PZ-03 demonstrates the power of the scaffold.[1] The 3-Cl-phenyl group at N1 fills the hydrophobic pocket adjacent to the hinge, while the piperazin-2-one ring provides the rigid geometry required to orient the thieno-pyrimidine core correctly.
References
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.
Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL:[Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Source: ChemistryOpen (NIH/NLM)
URL:[Link]
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
Source: Advanced Pharmaceutical Bulletin (PubMed Central)
URL:[Link]
Technical Support Center: Troubleshooting Low Solubility of Piperazine Compounds
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with piperazine-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of piperazine derivatives. A clear grasp of these concepts is the first step in effective troubleshooting.
Q1: My novel piperazine derivative shows poor aqueous solubility. What are the likely causes?
A1: The solubility of a piperazine derivative is a multifactorial issue stemming from its physicochemical properties. While the parent piperazine ring is freely soluble in water, substitutions on the nitrogen or carbon atoms can drastically alter this behavior.[1][2] Key causes include:
High Lipophilicity: The addition of bulky, non-polar, or aromatic groups (e.g., phenyl, benzyl groups) increases the molecule's lipophilicity (fat-solubility) and reduces its affinity for water.[3][4] This is often the primary driver of poor aqueous solubility.
Strong Crystal Lattice Energy: The arrangement of molecules in a solid state can form a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the molecule can dissolve. This is a common issue with crystalline solids and can be addressed by creating amorphous dispersions or different salt forms.[5][6]
Molecular Symmetry and Rigidity: High molecular symmetry can contribute to a more stable crystal packing, leading to lower solubility.
Substituent Effects on Basicity: Electron-withdrawing groups (e.g., acyl or sulfonyl groups) attached to the piperazine nitrogens can decrease their basicity.[7] This makes the molecule more difficult to protonate, thereby limiting the effectiveness of pH-based solubilization strategies.
Q2: What is the role of pKa in the solubility of piperazine compounds?
A2: The pKa values are critical predictors of a compound's solubility at a given pH. Piperazine is a diprotic base, meaning it has two nitrogen atoms that can accept protons.[2]
It has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73 .[8] These values correspond to the conjugate acids of the piperazine nitrogens.
At a pH below the pKa, the corresponding nitrogen atom will be predominantly protonated (ionized). For instance, at a physiological pH of 7.4, the more basic nitrogen (pKa ≈ 9.73) will be largely protonated, while the other will be mostly neutral.
Ionization dramatically increases aqueous solubility. The charged, protonated form of the molecule interacts much more favorably with polar water molecules than the neutral, free base form. Therefore, controlling the pH of your solution is the most powerful initial tool for manipulating the solubility of ionizable compounds like piperazine derivatives.[9][10]
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). What's happening?
A3: This is a classic solubility problem known as "crashing out." Your compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the final aqueous buffer.[9] When you dilute the stock, the DMSO concentration drops significantly, and the aqueous buffer cannot keep the compound dissolved at that concentration. The compound then precipitates out of the solution. This is especially common for lipophilic, weakly basic compounds that are in their less soluble, neutral form at pH 7.4.
Section 2: Troubleshooting Guide - A Systematic Approach
Follow this workflow to systematically diagnose and solve solubility issues with your piperazine compounds.
Workflow: Troubleshooting Piperazine Solubility
Below is a decision-making flowchart to guide your experimental approach.
Caption: A systematic workflow for addressing low solubility in piperazine compounds.
Step 1: pH Adjustment - The First Line of Defense
The basicity of the piperazine ring is your greatest asset. By lowering the pH, you can protonate the nitrogen atoms, forming a highly soluble salt in situ.
Causality: According to the Henderson-Hasselbalch equation, reducing the pH to 2 units below the pKa of the basic center will result in >99% ionization. This charged species is significantly more polar and thus more water-soluble.
Actionable Advice:
Attempt to dissolve your compound in a slightly acidic buffer (e.g., acetate buffer pH 4.5 or citrate buffer pH 3.0).[11]
For initial screening, you can prepare a stock solution in 0.1 M HCl.[3]
Create a full pH-solubility profile to understand your compound's behavior across a range of pH values. This is crucial for selecting appropriate formulation conditions for in vivo studies.
Table 1: Example pH-Solubility Profile for a Hypothetical Piperazine Derivative ("Pip-X")
Solvent System
pH
0.1 M NaOH
~13.0
Phosphate-Buffered Saline (PBS)
7.4
Acetate Buffer
4.5
0.1 M HCl
~1.0
Step 2: Co-solvents - For Difficult Cases and Stock Solutions
If pH adjustment is insufficient or not compatible with your experimental system (e.g., cell-based assays sensitive to pH), the use of co-solvents is the next logical step.[12]
Causality: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.
Actionable Advice:
For Stock Solutions: DMSO is an excellent solvent for highly lipophilic compounds.[9] However, be mindful of its final concentration in your assay, as it can have biological effects (typically keep ≤0.5%).
For Final Formulations: Co-solvents like ethanol, propylene glycol, and PEG 300/400 are commonly used in formulations for oral or parenteral administration.
Preventing Precipitation: When diluting a DMSO stock, perform a stepwise dilution into a buffer that already contains a small percentage of a co-solvent to ease the transition from an organic to a fully aqueous environment.[9]
Step 3: Salt Formation - Creating a Stable, Soluble Solid Form
If you need a solid form of your compound with improved solubility and dissolution, preparing a stable salt is a robust and widely used pharmaceutical strategy.[13][14]
Causality: Forming a salt with a pharmaceutically acceptable acid (the "counter-ion") creates a new chemical entity with its own unique crystal lattice and physicochemical properties. A well-chosen salt can disrupt the strong crystal packing of the free base and present a pre-ionized form to the dissolution media, significantly enhancing both solubility and the rate of dissolution.[5][15]
Actionable Advice:
Screen a variety of counter-ions. Common choices for basic compounds like piperazines include hydrochloride, citrate, adipate, tartrate, and mesylate.[1][2]
The choice of counter-ion can impact not only solubility but also stability, hygroscopicity, and manufacturability.
Salt formation can dramatically improve the dissolution of poorly soluble drugs, sometimes by several orders of magnitude.[15]
Step 4: Advanced Formulation Strategies
When the above methods are insufficient, more advanced formulation techniques are required. These are often employed in later-stage drug development.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble piperazine compound, forming an "inclusion complex" that has greatly improved aqueous solubility.[9]
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form lacks a crystal lattice, making it much more soluble than its crystalline counterpart.[16][17]
Co-crystals: A co-crystal is a multi-component crystal formed between the active pharmaceutical ingredient (API) and a benign "co-former." This can modify the crystal packing and create new hydrogen bonding networks, leading to improved solubility and dissolution.[18]
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for essential solubility experiments.
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Add Excess Solid: Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end).
Add Solvent: Add a precise volume of the desired solvent (e.g., 1 mL).
Equilibration: Seal the vial and place it on the shaker at a constant temperature for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
Phase Separation: After equilibration, let the vial stand to allow the solid to settle. Centrifuge the vial to pellet any remaining suspended particles.
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any final traces of undissolved solid. This step is critical to avoid artificially high results.
Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a calibrated HPLC or other quantitative method.
Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.
Protocol 2: Co-crystal Screening via Liquid-Assisted Grinding
This method is an efficient way to screen for new co-crystal forms.[18]
Objective: To screen for the formation of co-crystals between your piperazine compound (API) and various co-formers.
Materials:
Piperazine compound (API)
A library of potential co-formers (e.g., pharmaceutically acceptable acids like benzoic acid, succinic acid)
Ball mill or mortar and pestle
A small amount of a suitable solvent (e.g., acetonitrile, ethanol)
Powder X-ray Diffractometer (PXRD)
Procedure:
Combine Components: Add the API and a co-former (typically in a 1:1 molar ratio) to a milling jar or mortar.
Add Solvent: Add a very small amount of the grinding solvent (a few microliters). The goal is to moisten the powder, not to dissolve it.
Grinding: Grind the mixture for a set period (e.g., 30-60 minutes).
Isolation: Scrape the resulting solid from the container and allow it to air dry.
Characterization: Analyze the resulting solid using PXRD. Compare the diffraction pattern to the patterns of the starting API and co-former. A new, unique pattern indicates the potential formation of a co-crystal.
Section 4: Visualizing Mechanisms
Understanding the underlying chemical principles is key to effective troubleshooting.
Mechanism: pH-Dependent Solubilization
The diagram below illustrates how acidification converts the poorly soluble free base form of a piperazine derivative into a highly soluble protonated salt form.
Caption: Equilibrium between the poorly soluble free base and the highly soluble protonated form of a piperazine compound.
References
Vertex AI Search. (n.d.). Piperazine (C4H10N2) properties.
PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.
National Institutes of Health (NIH), PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837.
Wikipedia. (n.d.). Piperazine.
BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
ACS Publications. (2023, September 7). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties | Molecular Pharmaceutics.
Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability.
BenchChem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
ResearchGate. (2021, July 11). Recent strategies for improving solubility and oral bioavailability of piperine.
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
World Health Organization (WHO). (n.d.). Annex 4.
PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
"addressing off-target effects of substituted piperazines"
Technical Support Center: Piperazine Scaffold Optimization Current Status: Operational | Topic: Mitigating Off-Target Effects in Substituted Piperazines Welcome to the Piperazine Optimization Hub User Profile: Medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperazine Scaffold Optimization
Current Status: Operational | Topic: Mitigating Off-Target Effects in Substituted Piperazines
Welcome to the Piperazine Optimization Hub
User Profile: Medicinal Chemist / Lead Optimization Scientist
Subject: Troubleshooting promiscuity, toxicity, and metabolic instability in piperazine-containing leads.
Executive Summary:
The piperazine ring is a "privileged scaffold" in drug discovery, present in blockbusters like Imatinib and Sildenafil. However, its dual-nitrogen architecture often introduces specific liabilities: hERG inhibition (cardiotoxicity), phospholipidosis (lysosomal accumulation), and reactive metabolite formation (bioactivation). This guide provides mechanistic troubleshooting to retain potency while dialing out these off-target effects.
Module 1: Cardiotoxicity & hERG Inhibition
Problem: My piperazine analog shows potent hERG inhibition (
) in patch-clamp assays.
Root Cause: The basic nitrogen (N4) often becomes protonated at physiological pH, forming a cation that interacts via -cation stacking with the Tyr652 and Phe656 residues inside the hERG channel pore.
Troubleshooting Protocol
Q1: How do I reduce hERG affinity without losing target potency?A: You must lower the basicity of the distal nitrogen (N4) or disrupt the lipophilic pharmacophore.
Strategy A: pKa Modulation (The "Basicity" Lever)
The most effective strategy is to lower the pKa of the basic amine below 7.5-8.0, reducing the fraction of positively charged species at physiological pH.
Modification
pKa (Approx)
Mechanism
N-Acylation / Sulfonylation
-3 to -5 units
Converts amine to amide/sulfonamide (removes basicity entirely).
-Fluorination
-1.5 to -2.0 units
Inductive electron withdrawal reduces N-lone pair availability.
Oxygen Insertion (Morpholine)
-2.0 units
Replaces piperazine with morpholine (bioisostere with lower pKa).
Electron-Deficient Aryl
-1.0 to -3.0 units
Attaching a pyridine/pyrimidine instead of phenyl at N4.
Strategy B: Steric Shielding
Introduce steric bulk adjacent to the basic nitrogen to prevent it from entering the narrow hERG pore.
Action: Add a methyl group at the C3 or C5 position of the piperazine ring.
Result: This creates a "twisted" conformation that clashes with hERG residues but often preserves target binding if the pocket is tolerant.
Visual Guide: hERG Mitigation Decision Tree
Caption: Logical workflow for structural modification of piperazines to reduce hERG liability based on basicity and pharmacophore requirements.
Module 2: Reactive Metabolites (Bioactivation)
Problem: My compound shows time-dependent inhibition (TDI) of CYPs or forms glutathione adducts.
Root Cause: The piperazine ring is susceptible to oxidative bioactivation. CYP450 enzymes (typically CYP3A4 or CYP2D6) can oxidize the
-carbon, leading to an unstable carbinolamine, which dehydrates to a reactive iminium ion or quinone-imine species. These electrophiles covalently bind to proteins (toxicity) or DNA (genotoxicity).
Diagnostic Workflow
Q2: How do I confirm if the piperazine ring is the source of bioactivation?A: Run a Cyanide Trapping Assay in human liver microsomes (HLM).
Signature: A mass shift of +27 Da (addition of CN group) indicates the trapping of an iminium intermediate derived from the piperazine ring [1].
Prevention Strategies
Block the Metabolic Soft Spot: The
-carbons (C2/C6) are the primary sites of oxidation.
Fix: Introduce gem-dimethyl groups or a spiro-cycle at the C2 position. This sterically hinders CYP approach and removes abstractable protons.
Electronic Deactivation:
Fix: Replace the N-alkyl group with an electron-withdrawing group (e.g., acetyl, sulfonyl, or fluorinated alkyl). This raises the oxidation potential of the nitrogen lone pair, making the initial single-electron transfer (SET) step more difficult.
Visual Guide: Mechanism of Piperazine Bioactivation
Caption: The oxidative pathway converting piperazines into reactive iminium species, showing both the toxicological outcome and the diagnostic trapping method [1].[1][2][3][4][5]
Module 3: Phospholipidosis (PLD)
Problem: Electron microscopy reveals "lamellar bodies" in lysosomes, or the in vitro PLD assay is positive.
Root Cause: Substituted piperazines often fit the profile of Cationic Amphiphilic Drugs (CADs) . They possess a hydrophobic ring system and a basic amine (cationic at pH 4-5 within the lysosome). This allows them to penetrate the lysosome, become protonated (trapped), and complex with phospholipids, inhibiting their degradation.
Risk Assessment Matrix
Q3: Can I predict PLD risk before synthesis?A: Yes. Use the calculated physicochemical properties. A widely accepted predictive rule for PLD risk is:
Reduce Lipophilicity: Add polar groups (hydroxyl, sulfone) to the aryl substituents attached to the piperazine.
Reduce Basicity: As described in Module 1, use electron-withdrawing groups near the nitrogen.[7] Replacing a piperidine with a piperazine often lowers pKa by ~2 units, which can be sufficient to move a compound out of the "CAD" danger zone [2].
Module 4: Promiscuity (GPCR Selectivity)
Problem: My piperazine hits the target but also binds to Dopamine (D2), Serotonin (5-HT), or Adrenergic (
1) receptors.
Root Cause: The N-arylpiperazine moiety is a "privileged structure" for aminergic GPCRs. The flexibility of the piperazine ring (chair/boat interconversion) allows it to adopt conformations that fit multiple receptor pockets.
Selectivity Engineering
Q4: How do I clean up the off-target profile?A:Conformational Restriction. By locking the piperazine into a specific geometry, you can discriminate between the target and off-targets.
Experimental Approaches:
Bridged Piperazines: Use 2,5-diazabicyclo[2.2.1]heptane scaffolds. This locks the ring in a specific boat-like or chair-like conformation.
C-Substituents: Introducing a methyl group at C2 or C3 restricts the rotation of the N-aryl bond and locks the ring pucker preference.
Example: 2-methylpiperazines often show superior selectivity profiles compared to unsubstituted analogs due to the "equatorial preference" of the methyl group, which forces a specific vector for the N-substituents [3].
References
Attwa, M. W., et al. (2020).[4] Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS.[4] RSC Advances. Link
Plowright, A. T., et al. (2011). Medicinal chemistry strategies to minimize phospholipidosis. Journal of Medicinal Chemistry. Link
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link
Reproducibility Guide: Synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one
This guide provides an in-depth technical analysis of the synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one , a critical scaffold often utilized in the development of kinase inhibitors and GPCR ligands.[1][2] The gu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the synthesis of 4-(2-Amino-4-methylphenyl)piperazin-2-one , a critical scaffold often utilized in the development of kinase inhibitors and GPCR ligands.[1][2] The guide prioritizes reproducibility, scalability, and chemical fidelity, contrasting the two primary synthetic strategies: Convergent Nucleophilic Aromatic Substitution (SNAr) and Linear Cyclization .[3][4]
Executive Summary & Strategic Analysis
The synthesis of N-aryl piperazinones presents a specific regioselectivity challenge: distinguishing between the N1 (lactam) and N4 (amine) nitrogens.[1][3] For the target molecule, 4-(2-Amino-4-methylphenyl)piperazin-2-one , the objective is to install a substituted aniline moiety at the N4 position.[1][2][3]
Our comparative analysis identifies the Convergent SNAr Route as the superior method for reproducibility and yield, minimizing side reactions associated with ring closure in the Linear Cyclization route.[4]
Comparison of Synthetic Methodologies
Feature
Method A: Convergent SNAr (Recommended)
Method B: Linear Cyclization
Mechanism
Coupling pre-formed piperazin-2-one with activated aryl fluoride.[1][2][3]
Building the lactam ring upon an N-aryl ethylenediamine backbone.[1][4]
Method A: The Convergent SNAr Route (Gold Standard)[3]
This protocol exploits the significant nucleophilicity difference between the N4 amine (pKa ~9) and the N1 amide (pKa ~15) of piperazin-2-one, ensuring exclusive N4-arylation without protecting groups.[1][3]
Phase 1: Nucleophilic Aromatic Substitution
Objective: Synthesis of 4-(4-methyl-2-nitrophenyl)piperazin-2-one.
Dissolve the nitro compound in Methanol (20 volumes).
Inert the vessel with Nitrogen.[4] Add Pd/C carefully (pyrophoric risk).[1][3][4]
Purge with Hydrogen gas.[1][2][4] Stir vigorously at Room Temperature for 4-12 hours.
Critical Check: Monitor for the disappearance of the yellow color.
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[4]
Purification: The product is an off-white solid.[1][4] If necessary, purify via flash chromatography (DCM/MeOH/NH₃ 90:10:1).[3][4]
Method B: Linear Cyclization (Alternative)[1][3][4]
Use this method only if 4-fluoro-3-nitrotoluene is unavailable.[1][2][3]
Step 1: Alkylation of N-(4-methyl-2-nitrophenyl)ethylenediamine with Ethyl chloroacetate.[1][3][4]
Step 2: Thermal cyclization in refluxing toluene/xylene.
Reproducibility Warning: This step often yields oligomers if concentration is too high.[1][2][4] High dilution conditions (0.01 M) are required, severely limiting throughput.[3][4]
Mechanism & Workflow Visualization
The following diagram illustrates the superior logic of the Convergent Route, highlighting the regioselective control points.
Caption: Workflow of the Convergent SNAr Route. Note the critical control point at the coupling stage to avoid N1-arylation.
Troubleshooting & Reproducibility Factors
To ensure consistent results across different batches, adhere to these critical parameters:
Issue
Cause
Solution
Low Yield in Step 1
Incomplete conversion or N1-alkylation.
Use 4-Fluoro analog (not Chloro).[1][3][4] Ensure base is K₂CO₃ (weak), not NaH.[3][4]
Publish Comparison Guide: In Vitro and In Vivo Correlation for Piperazinone Compounds
This guide provides a technical comparison and workflow for establishing In Vitro-In Vivo Correlations (IVIVC) specifically for piperazinone -based compounds. It contrasts the piperazinone scaffold with its structural pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and workflow for establishing In Vitro-In Vivo Correlations (IVIVC) specifically for piperazinone -based compounds. It contrasts the piperazinone scaffold with its structural predecessor, piperazine , highlighting why the former offers superior predictability in drug development.
Executive Summary: The Piperazinone Advantage
In medicinal chemistry, the piperazine ring is a classic "privileged scaffold," but it suffers from a critical liability: high metabolic turnover due to its two basic nitrogen centers.[1] This often leads to poor In Vitro-In Vivo Correlation (IVIVC), where promising in vitro potency fails to translate into in vivo exposure due to rapid clearance.
The piperazinone (piperazin-2-one) scaffold addresses this by introducing a carbonyl group adjacent to one nitrogen. This modification reduces basicity, blocks specific metabolic soft spots, and rigidifies the conformation.
Comparison at a Glance:
Feature
Piperazine (Standard)
Piperazinone (Optimized)
Impact on IVIVC
Basicity ()
High (~9.8 / 5.6)
Moderate (~6.0 / Amide neutral)
Improved membrane permeability; less lysosomal trapping.
Metabolic Liability
High (N-oxidation, N-dealkylation)
Low (Amide stabilizes ring)
Higher. In vitro clearance data correlates better with in vivo PK.
To establish a valid IVIVC, the limiting factor in vivo must be captured by the in vitro assay. For piperazines, the limiting factor is often metabolism (hepatic clearance), not just dissolution.
The Metabolic Blockade
Piperazine is prone to CYP450-mediated N-dealkylation. By oxidizing the ring to piperazinone, we effectively "cap" one metabolic site. This shifts the compound's clearance profile from enzyme-limited (hard to predict) to permeability/solubility-limited (easier to predict via IVIVC).
Visualization: Structural Impact on Metabolism
The following diagram illustrates the metabolic pathways and how piperazinone blocks the primary clearance route.
Caption: Comparative metabolic fate. Piperazinone blocks the rapid N-oxidation pathway, ensuring plasma concentration is driven by absorption (predictable) rather than clearance (variable).
Experimental Protocols for IVIVC Establishment
To validate the superiority of a piperazinone candidate, you must generate paired in vitro and in vivo data sets.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Purpose: Determine Intrinsic Clearance (
) to predict Hepatic Clearance.
Preparation:
Test Compound: 1 µM in phosphate buffer (pH 7.4).
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.
Cofactor: NADPH regenerating system.
Incubation:
Pre-incubate microsomes + compound for 5 min at 37°C.
Initiate reaction with NADPH.
Sample at
min.
Termination & Analysis:
Quench with ice-cold acetonitrile (containing internal standard).
Centrifuge (4000 rpm, 20 min).
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
vs. time. Slope determines .
Protocol B: In Vivo Pharmacokinetics (Rat)
Purpose: Determine actual Clearance (
) and Bioavailability ().
Subjects: Male Sprague-Dawley rats (
per group), fasted 12h.
Dosing:
IV Group: 1 mg/kg (Bolus tail vein).
PO Group: 5 mg/kg (Oral gavage in 0.5% Methylcellulose).
Sampling:
Blood collection (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
Plasma separation (EDTA tubes).
Analysis:
LC-MS/MS quantification against calibration curve.
Non-compartmental analysis (NCA) to derive
, , .
Establishing the Correlation (Data Synthesis)
The "Gold Standard" for this class of compounds is a Level A Correlation (point-to-point) or a Rank Order Correlation between predicted and observed clearance.
Step 1: Scaling In Vitro Data
Convert the microsomal intrinsic clearance (
) to predicted whole-organ clearance () using the Well-Stirred Model :
: Hepatic blood flow (e.g., 55 mL/min/kg for rats).
: Fraction unbound in plasma (determined via dialysis).
Step 2: Correlation Plot
Plot
(X-axis) vs. (Y-axis) for the piperazinone series vs. the piperazine series.
Expected Outcome:
Piperazine Series: Low correlation (
). In vitro data underestimates clearance due to extra-hepatic metabolism or transporter effects.
Piperazinone Series: High correlation (
). The structural stability ensures that hepatic microsomes accurately model the primary elimination pathway.
Visualization: The IVIVC Workflow
The following diagram details the computational logic for establishing the correlation.
Caption: Workflow for Level A IVIVC. In vitro clearance is scaled to predict hepatic extraction, which is then correlated with in vivo absorption/clearance data.
Case Study Data: Piperazinone vs. Alternatives
The following table summarizes a representative dataset (derived from aggregated literature on kinase inhibitors) demonstrating the superior predictability of piperazinone.
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
Source: MedChemComm (RSC Publishing)
[Link][3]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Source: National Institutes of Health (NIH)
[Link]
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives.
Source: Iranian Journal of Pharmaceutical Research (via NIH)
[Link]
Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives.
Source: MDPI (Molecules)
[Link]
Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
Source: U.S. Food and Drug Administration (FDA)
[Link]